molecular formula C7H8ClN3O B2493227 3-Chloro-5,6-dimethylpyridazine-4-carboxamide CAS No. 1019117-07-7

3-Chloro-5,6-dimethylpyridazine-4-carboxamide

Cat. No.: B2493227
CAS No.: 1019117-07-7
M. Wt: 185.61
InChI Key: HQOGOISWPBGLAA-UHFFFAOYSA-N
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Description

3-Chloro-5,6-dimethylpyridazine-4-carboxamide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol . This compound is part of the pyridazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-dimethylpyridazine-4-carboxamide typically involves the chlorination of 5,6-dimethylpyridazine-4-carboxamide. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-dimethylpyridazine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-5,6-dimethylpyridazine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-dimethylpyridazine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5,6-dimethylpyridazine-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.

    5,6-Dimethylpyridazine-4-carboxamide: Lacks the chlorine atom at the 3-position.

    3-Chloro-4,5-dimethylpyridazine: Lacks the carboxamide group.

Uniqueness

3-Chloro-5,6-dimethylpyridazine-4-carboxamide is unique due to the presence of both the chlorine atom and the carboxamide group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-chloro-5,6-dimethylpyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-3-4(2)10-11-6(8)5(3)7(9)12/h1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOGOISWPBGLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C(=O)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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